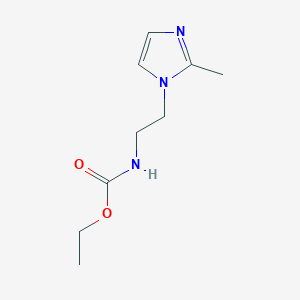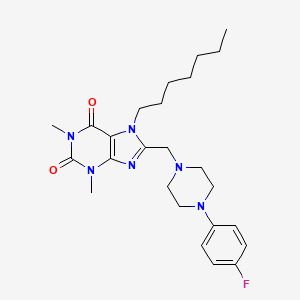
7-(diethylamino)-1-ethyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(diethylamino)-1-ethyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as EFQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EFQ is a quinolone derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
Antibacterial Agents
A study by Egawa et al. (1984) explored pyridonecarboxylic acids as antibacterial agents, synthesizing various compounds with amino and hydroxy-substituted cyclic amino groups. These compounds were found to be more active than enoxacin and suggested for further biological study, highlighting the potential of related quinolone derivatives as antibacterial agents (Egawa et al., 1984).
Catalytic Reactions
In 2016, Xia et al. described the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including those with a phenylsulfonyl moiety, using sodium sulfinates. This process is notable for generating environmentally friendly byproducts and for being less unpleasantly odorous than previous methods (Xia et al., 2016).
Photoinduced Reactions
Fasani et al. (1999) investigated the photochemistry of fluorinated quinolone carboxylic acids, including their heterolytic defluorination. This study provides insight into the photochemical behavior of related fluorinated quinolones, which could be relevant for designing light-sensitive compounds (Fasani et al., 1999).
Synthesis and Cytotoxic Activity
Bhatt et al. (2015) focused on the synthesis of amino and fluoro-substituted quinoline-4-carboxylic acid derivatives, evaluating their cytotoxic activity against various carcinoma cell lines. This research is significant for understanding the anticancer potential of such compounds (Bhatt et al., 2015).
Fluorescent Probes
Sun et al. (2017) designed a fluorescent probe based on an α,β-unsaturated ketone conjugated with a coumarin fluorophore for the selective detection of sulfite. This study highlights the application of similar compounds in developing sensitive and selective sensors (Sun et al., 2017).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-7-(diethylamino)-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3S/c1-4-23(5-2)19-13-18-16(12-17(19)22)21(25)20(14-24(18)6-3)28(26,27)15-10-8-7-9-11-15/h7-14H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUUPLVTCFOMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)


![N-cyclopentyl-1-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2602241.png)
![7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2602244.png)
![2-[1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2602247.png)
![Methyl 4-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B2602248.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2602249.png)
![1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2602252.png)

![4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2602256.png)

